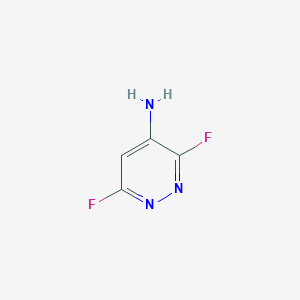

3,6-Difluoro-4-Pyridazinamine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds are ubiquitous in nature and are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. Pyridazine (B1198779), with the chemical formula C₄H₄N₂, is an isomer of pyrimidine (B1678525) and pyrazine. wikipedia.org Its derivatives are of particular interest due to their wide range of biological activities. The incorporation of fluorine, the most electronegative element, into the pyridazine scaffold dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. This makes fluorinated pyridazines, including 3,6-Difluoro-4-Pyridazinamine, highly valuable building blocks in the design of novel bioactive molecules and functional materials.

Overview of Fluorine's Influence on Heterocyclic Systems

The presence of fluorine atoms in a heterocyclic system imparts several key characteristics. researchgate.net Fluorine's high electronegativity can create strong carbon-fluorine bonds, often enhancing the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. rsc.org Furthermore, the introduction of fluorine can significantly impact the acidity or basicity of nearby functional groups, influencing how the molecule interacts with biological targets. rsc.org The lipophilicity of a molecule, a critical factor in its ability to cross cell membranes, can also be fine-tuned by the strategic placement of fluorine atoms. These unique properties have led to a surge in the development of fluorinated heterocyclic compounds in medicinal chemistry. rsc.orgacs.org

Historical Development of Pyridazine Chemistry Relevant to Research

The first pyridazine derivative was synthesized by Emil Fischer in the late 19th century. wikipedia.org However, it was the preparation of the parent pyridazine ring that opened the door to more extensive research. wikipedia.org A significant advancement in pyridazine chemistry was the synthesis of 3,6-dichloropyridazine (B152260), a key intermediate for the preparation of a wide array of pyridazine derivatives. acs.org Over the past few decades, interest in the chemistry and biological activities of pyridazines has grown exponentially, leading to the discovery of numerous compounds with interesting pharmacological properties. researchgate.net This historical progression laid the groundwork for the synthesis and investigation of more complex derivatives like this compound.

The Strategic Importance of this compound in Modern Organic Synthesis Research

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its strategic importance lies in the reactivity of its functional groups. The fluorine atoms at the 3 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. The amino group at the 4-position can also be readily modified, providing another point for diversification. This trifunctional nature makes this compound a versatile scaffold for constructing libraries of compounds for high-throughput screening in drug discovery and materials science.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound is primarily focused on exploring its synthetic utility and potential applications. Key objectives of this inquiry include:

Developing efficient and scalable synthetic routes to this compound.

Investigating the regioselectivity of nucleophilic substitution reactions at the fluorinated positions.

Utilizing this compound as a building block for the synthesis of novel heterocyclic systems with potential biological activity.

Studying the structure-activity relationships of derivatives of this compound to guide the design of new therapeutic agents and functional materials.

Data on this compound

| Property | Value |

| IUPAC Name | 3,6-difluoropyridazin-4-amine |

| Molecular Formula | C₄H₃F₂N₃ |

| Molecular Weight | 131.09 g/mol |

| CAS Number | 1313444-13-1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoropyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABCVAFIPAORGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Difluoro 4 Pyridazinamine

De Novo Synthetic Pathways to the Pyridazine (B1198779) Core

De novo strategies focus on building the heterocyclic pyridazine ring system from the ground up, incorporating the necessary fluorine and amine functionalities at specific stages.

Cyclization Reactions for Pyridazine Ring Formation

The foundational step in many syntheses is the formation of the pyridazine ring. A common and versatile method involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. nih.govresearchgate.net This approach allows for the direct construction of the pyridazine core. Variations of this method include the use of β,γ-unsaturated hydrazones, which can undergo copper-promoted 6-endo-trig cyclization to yield 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be efficiently oxidized to the aromatic pyridazine. organic-chemistry.org

Another significant strategy is the inverse-electron-demand Diels-Alder reaction. organic-chemistry.org This reaction, often between a 1,2,4,5-tetrazine (B1199680) and an alkyne, provides a powerful and regioselective route to substituted pyridazines. organic-chemistry.orgrsc.org The choice of dienophile and tetrazine substituents allows for precise control over the final substitution pattern of the pyridazine ring.

| Reaction Type | Precursors | Key Features | Reference |

| Condensation | 1,4-Dicarbonyl compounds and hydrazine | Direct formation of the pyridazine core. | nih.govresearchgate.net |

| Copper-promoted cyclization | β,γ-Unsaturated hydrazones | Forms 1,6-dihydropyridazines, which can be oxidized. | organic-chemistry.org |

| Inverse-electron-demand Diels-Alder | 1,2,4,5-Tetrazines and alkynes | Highly regioselective route to polysubstituted pyridazines. | organic-chemistry.orgrsc.org |

Strategies for Introduction of Fluorine Atoms

Introducing fluorine atoms onto the pyridazine ring is a critical step. One direct method involves the use of elemental fluorine, often in the presence of iodine, which can selectively fluorinate pyridine (B92270) and related heterocycles at the 2-position. rsc.org Another approach utilizes reagents like NF4BF4 for electrophilic fluorination of aromatic rings. dtic.mil

For pyridazine systems, a more common and controlled method is nucleophilic aromatic substitution (SNAr) on a pre-halogenated pyridazine core. acs.org Starting with a polychlorinated pyridazine, selective replacement of chlorine atoms with fluorine can be achieved using fluoride (B91410) sources such as potassium fluoride (KF) or cesium fluoride (CsF). googleapis.comgoogle.com The reactivity of halogens towards substitution often follows the order I > Br > Cl > F, allowing for selective transformations. dur.ac.uk The electron-deficient nature of the pyridazine ring facilitates these nucleophilic substitution reactions. nih.gov

Regioselective Amination Approaches

The introduction of the amino group at the C4 position requires careful regiocontrol. Direct amination of a difluoropyridazine precursor is a viable route. For instance, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) with ammonia (B1221849) can lead to the formation of 4-amino-3,5-dichloro-2,6-difluoropyridine, demonstrating the feasibility of selective amination. patsnap.com

In cases where direct amination is challenging or leads to mixtures of isomers, palladium-catalyzed amination reactions offer a powerful alternative. nih.govfigshare.com These methods often employ specialized phosphine (B1218219) ligands to achieve high regioselectivity, even on polychlorinated substrates. nih.gov Another strategy involves the use of a surrogate for the parent dichloropyrimidine, such as 5-trimethylsilyl-2,4-dichloropyrimidine, to direct the amination to the desired position. nih.gov The choice of the amine nucleophile is also crucial, with arylamines and dialkylamines sometimes requiring different catalytic systems. nih.govfigshare.com

Functional Group Interconversion Strategies from Precursors

An alternative to de novo synthesis is the modification of pre-existing, suitably substituted pyridazine rings. This often involves sequential nucleophilic aromatic substitution reactions.

Halogen Exchange Methodologies

Halogen exchange, particularly the replacement of chlorine with fluorine, is a cornerstone of this approach. This is typically accomplished by heating a chloropyridazine with a fluoride salt, such as KF, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. google.com The efficiency of this exchange can be influenced by the presence of activating groups on the pyridazine ring. The higher reactivity of 2- and 6-halopyridines compared to other positions often dictates the outcome of these reactions. acs.orggoogleapis.com For instance, the reaction of 2,6-dichloropyridine (B45657) with anhydrous KF can yield 2,6-difluoropyridine (B73466) in high yield. google.com

| Starting Material | Reagent | Solvent | Product | Reference |

| 2,6-Dichloropyridine | Anhydrous KF | DMSO | 2,6-Difluoropyridine | google.com |

| Tetrachloro-4-cyanopyridine | KF | DMSO | 3,5-Dichloro-2,6-difluoro-4-cyanopyridine | google.com |

| Polychloropyridines | CsF | DMSO | Fluorinated pyridines | googleapis.com |

Transformations of Pyridazine Derivatives

The synthesis of 3,6-difluoro-4-pyridazinamine can be conceptualized from a precursor like tetrafluoropyridazine. This highly reactive scaffold is susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions. dur.ac.uk By carefully controlling the reaction conditions and the choice of nucleophiles, the fluorine atoms can be displaced in a stepwise manner. For example, reaction with a protected amine or an ammonia equivalent could first introduce the amino group, followed by subsequent steps to achieve the final 3,6-difluoro substitution pattern.

The general principle relies on the electron-withdrawing nature of the pyridazine nitrogens and the fluorine substituents, which activate the ring towards nucleophilic attack. dur.ac.uknih.gov The introduction of an amino group can modulate the reactivity of the remaining fluorine atoms, allowing for selective transformations. nih.gov

Selective Functionalization of Existing Pyridazine Scaffolds

The construction of this compound often relies on the modification of a pre-formed pyridazine ring, a strategy that allows for precise control over the final substitution pattern. A common and logical starting point for such a synthesis is 3,6-dichloropyridazine (B152260), a commercially available precursor. nih.gov The synthesis can be envisioned as a two-step process: a halogen exchange (Halex) reaction to introduce the fluorine atoms, followed by a regioselective amination.

The initial step involves the conversion of 3,6-dichloropyridazine to 3,6-difluoropyridazine (B1360292). This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent.

Following the formation of the 3,6-difluoropyridazine intermediate, the critical step is the selective introduction of an amino group at the C4 position. The two fluorine atoms strongly activate the pyridazine ring towards nucleophilic attack. The position of the attack (C4 vs. C5) is dictated by the electronic properties of the heterocyclic system. In pyridazines, the carbon atoms adjacent to the ring nitrogens (C3 and C6) are the most electron-deficient. The fluorine atoms at these positions are thus susceptible to displacement. However, the C4 and C5 positions are also activated.

The introduction of the amino group is generally accomplished via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This involves reacting 3,6-difluoropyridazine with an aminating agent, such as ammonia or a protected amine, in a suitable solvent. The regioselectivity of this amination is a key challenge. Studies on related fluorinated heterocycles, such as tetrafluoropyridazine, have shown that reactions with nitrogen nucleophiles can lead to mixtures of isomers. nih.gov For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with various amines often yields the C4-aminated product as the major isomer. nih.gov This suggests that a direct and selective amination at the C4 position of 3,6-difluoropyridazine is plausible, though it may require careful optimization to minimize the formation of the C5-amino isomer.

An alternative strategy for achieving high regioselectivity is directed metalation. This involves deprotonating the C4 position of the 3,6-difluoropyridazine ring using a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic aminating agent. While effective, this method can be sensitive to reaction conditions and substrate compatibility. A related approach involves the C-H functionalization of a 3,6-dihalopyridazine precursor to install a group that can later be converted to an amine. nih.govresearchgate.net

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihalopyridazines This table illustrates the general principles of regioselectivity based on published data for related compounds.

| Starting Material | Nucleophile | Major Product Position | Minor Product Position | Reference Principle |

|---|---|---|---|---|

| 3,6-Difluoropyridazine | R₂NH | C4 | C5 | Electronic activation |

| 3,6-Dichloropyridazine | R-OH / Radical Initiator | C4/C5 | - | C-H Functionalization nih.gov |

| 3,6-Dichloropyridazine | 1. TMP-Metal Base 2. Electrophilic Amine | C4 | - | Directed Metalation researchgate.net |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and developing a scalable process. This involves a systematic study of catalysts, solvents, temperature, and purification methods.

While direct SNAr reactions for amination may not require a catalyst, transition-metal catalysis plays a vital role in alternative synthetic routes. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. nih.gov In a potential synthesis of this compound, one might start with a 3,6-difluoro-4-halopyridazine intermediate. This intermediate could then be coupled with ammonia or a protected amine using a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for reaction efficiency and can influence the rate of both the desired coupling and potential side reactions.

Iron-mediated electrophilic amination has also been reported for pyridazine scaffolds. researchgate.net This method involves the reaction of an organozinc intermediate with an azide (B81097) in the presence of an iron(III) salt, offering a different catalytic approach to C-N bond formation.

Solvent and temperature are critical parameters that significantly influence the outcome of the synthesis, particularly in SNAr reactions.

Solvent Effects: The choice of solvent can affect the solubility of reactants, the rate of reaction, and even the regioselectivity. For the nucleophilic substitution of fluorine on the pyridazine ring, polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are typically preferred. These solvents are effective at solvating the cationic species involved in the reaction mechanism without strongly solvating the nucleophile, thus enhancing its reactivity. The use of greener solvents like acetonitrile has been shown to be effective in similar syntheses, offering a good balance between reactivity and environmental impact.

Temperature Control: Temperature plays a direct role in the reaction kinetics. Higher temperatures generally lead to faster reaction rates. However, for reactions that can yield multiple isomers, such as the amination of 3,6-difluoropyridazine, temperature must be carefully controlled to maximize the selectivity for the desired C4-aminated product. In some cases, lower temperatures may be necessary to favor the thermodynamically or kinetically preferred isomer. For reactions under kinetic control, a specific temperature profile might be required to achieve the optimal yield of the desired product. Microwave irradiation has emerged as a valuable tool in pyridazine synthesis, often leading to dramatically reduced reaction times and improved yields by enabling rapid and uniform heating. nih.govresearchgate.net

Table 2: Influence of Reaction Parameters on a Model SNAr Amination This table presents hypothetical data to illustrate the effects of solvent and temperature on yield and selectivity.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | C4:C5 Isomer Ratio |

|---|---|---|---|---|

| DMSO | 80 | 12 | 75 | 5:1 |

| DMSO | 120 | 4 | 85 | 3:1 |

| DMF | 80 | 18 | 68 | 6:1 |

| Acetonitrile | 80 (Reflux) | 24 | 60 | 7:1 |

| Acetonitrile | 150 (Microwave) | 0.5 | 88 | 4:1 |

The successful synthesis of this compound culminates in its isolation and purification. The techniques employed must effectively remove unreacted starting materials, reagents, catalysts, and any isomeric byproducts.

A typical workup procedure for a reaction mixture containing the target compound would involve quenching the reaction, followed by an aqueous wash to remove inorganic salts and water-soluble impurities. The product would then be extracted from the aqueous phase into a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The choice of extraction solvent depends on the polarity of the product; the presence of the amino group makes this compound a relatively polar molecule capable of hydrogen bonding.

The primary method for purification is often column chromatography on silica (B1680970) gel. google.com A solvent system (eluent) of appropriate polarity is chosen to separate the desired product from impurities. A gradient of solvents, for example, from a less polar solvent like hexane (B92381) to a more polar one like ethyl acetate, is commonly used to achieve effective separation. The progress of the separation is monitored by thin-layer chromatography (TLC).

For solid products, recrystallization is another powerful purification technique. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure product crystallizes out, leaving impurities behind in the solution. The selection of an appropriate solvent or solvent pair is critical for successful recrystallization.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance. The goal is to design processes that are more environmentally benign, safer, and more efficient.

The use of microwave-assisted synthesis is a prime example of a green chemistry approach in pyridazine synthesis. nih.govresearchgate.net By significantly reducing reaction times from hours to minutes, microwave heating lowers energy consumption. It can also lead to cleaner reactions with fewer byproducts, simplifying purification.

Another principle is the use of less hazardous solvents. Replacing traditional solvents like chloroform (B151607) or benzene (B151609) with "greener" alternatives such as acetonitrile or, in some cases, water, can substantially reduce the environmental impact of the synthesis.

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

A synthetic route with high atom economy maximizes the incorporation of reactant atoms into the final product, minimizing waste. For the synthesis of this compound, a direct SNAr amination of 3,6-difluoropyridazine with ammonia represents a highly atom-economical step.

Example Calculation for Atom Economy:

Consider the direct amination of 3,6-difluoropyridazine with ammonia:

C₄H₂F₂N₂ + NH₃ → C₄H₃F₂N₃ + HF

MW of 3,6-difluoropyridazine (C₄H₂F₂N₂) ≈ 116.07 g/mol

MW of Ammonia (NH₃) ≈ 17.03 g/mol

MW of this compound (C₄H₃F₂N₃) ≈ 131.08 g/mol

Sum of reactant MWs = 116.07 + 17.03 = 133.10 g/mol

Atom Economy = (131.08 / 133.10) x 100% ≈ 98.5%

This high value indicates that the reaction is, in principle, very efficient. In contrast, routes that involve protecting groups or multi-step sequences where parts of the reagents are not incorporated into the final product would have a lower atom economy. By prioritizing highly atom-economical reactions, chemists can design more sustainable and cost-effective syntheses.

Sustainable Reagents and Solvents

The selection of reagents and solvents is a critical aspect of green chemistry, aiming to reduce toxicity, energy consumption, and environmental impact.

Sustainable Reagents:

Traditional amination procedures often rely on harsh reagents and conditions. However, a shift towards more sustainable options is evident in modern organic synthesis. For the synthesis of this compound, several greener amination reagents can be considered. The use of aqueous ammonia or ammonium (B1175870) salts under controlled conditions can be a more environmentally benign approach compared to anhydrous ammonia.

Another green approach is the use of catalytic methods. Palladium-catalyzed amination reactions, for instance, allow for the use of a wider range of amine sources under milder conditions, although the removal of the metal catalyst from the final product is a consideration. nih.gov The development of multifunctional reagents that enable direct and selective amination under mild conditions also represents a significant advancement in sustainable chemistry. acs.org

For the fluorination steps in the synthesis of the starting materials, traditional fluorinating agents are often hazardous. acsgcipr.org Modern alternatives with improved safety profiles include solid fluorinating agents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI), which are easier to handle and reduce the risks associated with gaseous fluorine or hydrofluoric acid. numberanalytics.com The development of recyclable fluorinating agents is also an active area of research. acs.org

Sustainable Solvents:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of organic substrates can be a challenge, the use of phase-transfer catalysts or high-temperature water can overcome this limitation. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another promising class of green solvents. They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials. researchgate.net Other sustainable solvent options include ionic liquids and bio-based solvents like glycerol (B35011) and polyethylene (B3416737) glycols (PEGs). numberanalytics.comconsensus.app

Below is an interactive table summarizing sustainable solvent alternatives for the synthesis of this compound.

| Solvent Class | Examples | Key Advantages in Heterocyclic Synthesis |

| Aqueous | Water | Non-toxic, non-flammable, readily available |

| Ionic Liquids | [BMIM][BF4], [EMIM][OAc] | Low volatility, tunable properties, potential for recyclability |

| Deep Eutectic Solvents (DES) | Choline chloride:urea | Biodegradable, low cost, easy preparation |

| Bio-derived Solvents | Glycerol, Ethyl lactate | Renewable feedstock, biodegradable |

| Polyethylene Glycols (PEGs) | PEG-400 | Low toxicity, recyclable, can act as a phase-transfer catalyst |

Waste Minimization Strategies

Reducing waste is a core principle of green chemistry, often quantified by metrics such as atom economy and the E-factor (environmental factor).

Atom Economy:

Process Optimization and Catalysis:

Optimizing reaction conditions is crucial for waste minimization. This includes adjusting temperature, pressure, and reaction time to maximize yield and selectivity, thereby reducing the formation of byproducts. The use of catalysts is a powerful strategy to reduce waste, as they can enable more efficient reactions under milder conditions and can often be recycled and reused. numberanalytics.com For instance, the use of a phase-transfer catalyst in a biphasic solvent system can enhance reaction rates and simplify product isolation, reducing the need for large volumes of extraction solvents.

Solvent and Reagent Recycling:

The ability to recycle solvents and excess reagents can significantly reduce waste and production costs. The use of solvents with higher boiling points and thermal stability, such as some ionic liquids and deep eutectic solvents, can facilitate their recovery and reuse. Similarly, developing methods to recover and regenerate fluorinating agents or catalysts is an important aspect of a sustainable synthetic process.

Below is an interactive data table outlining key waste minimization strategies applicable to the synthesis of this compound.

| Strategy | Description | Impact on Waste Reduction |

| High Atom Economy Reactions | Utilizing reaction types like cycloadditions or multicomponent reactions where a majority of reactant atoms are incorporated into the product. primescholars.comjocpr.com | Minimizes the formation of stoichiometric byproducts. |

| Catalysis | Employing catalysts to increase reaction efficiency and selectivity, allowing for milder reaction conditions. numberanalytics.com | Reduces energy consumption and byproduct formation. Enables catalyst recycling. |

| Solvent Recycling | Recovering and reusing solvents after the reaction. | Reduces the volume of solvent waste, which is a major contributor to the E-factor. |

| Process Intensification | Using technologies like microreactors or flow chemistry to improve reaction control, reduce reaction volumes, and enhance safety. | Leads to higher yields, fewer byproducts, and reduced solvent usage. |

| Use of Renewable Feedstocks | Sourcing starting materials and reagents from renewable biological sources. | Reduces reliance on finite petrochemical resources. |

By integrating these green chemistry principles into the synthetic design, the production of this compound and other valuable heterocyclic compounds can be made more sustainable, safer, and economically viable.

Reactivity and Reaction Mechanisms of 3,6 Difluoro 4 Pyridazinamine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Fluorine Centers

The pyridazine (B1198779) core, with its two adjacent nitrogen atoms, is inherently electron-deficient. This electronic characteristic is further amplified by the strong inductive effect of the two fluorine atoms, making the ring highly susceptible to attack by nucleophiles. Consequently, Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for this molecule.

The generally accepted mechanism for SNAr reactions on activated heterocyclic systems like 3,6-Difluoro-4-Pyridazinamine proceeds via a two-step addition-elimination pathway. youtube.com This process is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom.

Addition Step: A nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the electron-deficient carbon at either the C3 or C6 position. This disrupts the aromaticity of the pyridazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is resonance-stabilized, with delocalization onto the electronegative nitrogen atoms of the pyridazine ring.

Elimination Step: The aromaticity of the ring is restored through the expulsion of the fluoride (B91410) ion, which functions as the leaving group. This step is typically fast relative to the initial nucleophilic attack. nih.gov

This mechanistic pathway is common for a wide range of nucleophiles. The high reactivity of polyfluoroarenes and their heterocyclic analogues in SNAr reactions allows for C-O, C-N, and C-S bond formation under relatively mild, often transition-metal-free conditions. nih.gov

In molecules with multiple potential leaving groups, such as this compound, the question of which fluorine atom is preferentially substituted (regioselectivity) is critical. The outcome is governed by a combination of electronic and steric factors. The two nitrogen atoms of the pyridazine ring strongly activate the attached carbons toward nucleophilic attack. The C4-amino group, being an electron-donating group, can influence the electron distribution in the ring.

While specific studies on this compound are not prevalent, extensive research on related di- and polyhalogenated heterocycles provides significant insight. For instance, in studies of 2,4-dichloroquinazolines, nucleophilic attack by various amines consistently occurs at the 4-position. mdpi.com Conversely, in 4,5,6-trifluoropyridazin-3(2H)-one, reaction with primary and secondary amines leads to substitution primarily at the 4-position. nih.gov The regioselectivity in the substitution of 3-substituted 2,6-dichloropyridines can be highly dependent on the steric properties of the substituent at the 3-position and the hydrogen-bond accepting ability of the solvent. researchgate.net

For this compound, the substitution pattern will be determined by the relative stability of the two possible Meisenheimer intermediates (attack at C3 vs. C6). The electronic influence of the C4-amino group and the two ring nitrogens on these intermediates dictates the preferred reaction site. Computational models and experimental studies on analogous systems are often used to predict this outcome. researchgate.net Given the complexity of these interacting factors, the regioselectivity can often be tuned by modifying the nucleophile and reaction conditions. Stereoselectivity is not typically a factor in these substitution reactions unless a chiral nucleophile is used.

Table 1: Regioselectivity in SNAr Reactions of Related Halogenated Heterocycles

| Substrate | Nucleophile | Major Product Position | Reference |

|---|---|---|---|

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | 4-Substitution | mdpi.com |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Primary/Secondary Amines | 4-Substitution | nih.gov |

| 2,6-Dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine | 2- or 6-Substitution (Solvent Dependent) | researchgate.net |

In the context of SNAr reactions, fluorine presents a unique set of properties that significantly impact reaction kinetics. Unlike in SN2 reactions where iodide and bromide are better leaving groups, in SNAr the order of reactivity for halogens is often F > Cl > Br > I.

Reactions Involving the Amino Group (4-Aminopyridazine Moiety)

The exocyclic amino group at the C4 position of the pyridazine ring behaves as a typical, albeit electronically modified, primary amine. It can readily participate in a variety of nucleophilic reactions.

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. It is expected to react with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively.

Acylation: Reaction with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base would yield the corresponding N-(3,6-difluoropyridazin-4-yl)amides.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) would produce N-(3,6-difluoropyridazin-4-yl)sulfonamides.

These reactions are fundamental in medicinal chemistry for modifying the properties of a parent molecule. While specific examples for this compound are not detailed in the literature, the acylation of related aminopyridine structures is a well-established and routine transformation. researchgate.net

The primary amino group can undergo condensation reactions with various carbonyl-containing compounds.

Imine Formation: Reaction with aldehydes or ketones under appropriate conditions (often with acid catalysis and removal of water) leads to the formation of imines, also known as Schiff bases.

Heterocycle Formation: Condensation with 1,2- or 1,3-dicarbonyl compounds, or their synthetic equivalents, can be employed as a strategy to construct new heterocyclic rings fused to the pyridazine core. Studies on related 2-aminopyridine (B139424) derivatives show their utility in forming fused pyrido[2,3-d]pyrimidine (B1209978) systems through condensation with reagents like urea, thiourea, or formamide. nih.gov This highlights the potential of the amino group in this compound to serve as a building block for more complex molecular architectures.

Diazotization and Subsequent Transformations

The presence of an amino group on the pyridazine ring of this compound introduces the potential for diazotization reactions. This process involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of functional groups onto the pyridazine core.

The general scheme for the diazotization of an aromatic amine is as follows:

R-NH₂ + HNO₂ + H⁺ → [R-N≡N]⁺ + 2H₂O

Following its formation, the diazonium salt of this compound can be subjected to several types of reactions:

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt.

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt can be converted to a tetrafluoroborate (B81430) salt, which upon heating, expels nitrogen gas and boron trifluoride to yield the fluoro-substituted pyridazine.

Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder and the corresponding acid to introduce a halide.

Hydrolysis: Heating the diazonium salt in the presence of water leads to the formation of the corresponding hydroxyl derivative.

These transformations provide valuable synthetic routes to further functionalize the 3,6-difluoropyridazine (B1360292) scaffold, enabling the synthesis of a diverse array of derivatives with potential applications in various fields of chemical research.

Electrophilic Aromatic Substitution (EAS) Considerations on the Pyridazine Ring

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. The two fluorine atoms in this compound further exacerbate this deactivation through their strong electron-withdrawing inductive effects. Consequently, traditional EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are challenging to perform on this substrate and often require harsh reaction conditions, leading to low yields and potential side reactions. youtube.com The protonation of the ring nitrogen atoms under strongly acidic conditions can also further deactivate the ring. youtube.comlibretexts.org

To overcome the challenges associated with the low reactivity of the pyridazine ring in EAS, Directed Ortho-Metalation (DoM) has emerged as a powerful strategy. DoM involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent or a hindered metal amide, to form a transient organometallic intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity.

For pyridazine systems, the nitrogen atoms themselves can act as directing groups. However, the regioselectivity of metalation can be influenced by other substituents on the ring. The use of highly hindered bases like lithium tetramethylpiperidide (LiTMP) or TMP-zincate bases can improve regioselectivity and functional group tolerance. researchgate.netharvard.edu Lewis acids can also be employed to direct the metalation to a specific position by coordinating to a ring nitrogen. nih.govresearchgate.net For instance, the use of a monodentate Lewis acid like BF₃·OEt₂ can direct metalation to the C3 position (ortho) of pyridazine, while a bidentate Lewis acid can direct it to the C4 position (meta). nih.govresearchgate.net

While specific DoM studies on this compound are not extensively documented in the provided search results, the principles of DoM on substituted pyridazines suggest that the amino group could potentially direct metalation to the C5 position. However, the electronic effects of the fluorine atoms would also play a significant role in determining the most acidic proton and thus the site of metalation.

Heterocycle Annulation and Ring Expansion/Contraction

The pyridazine ring in this compound can serve as a scaffold for the construction of more complex, fused polycyclic systems. This is typically achieved through reactions that involve the amino group and one or both of the fluorine substituents.

The amino group at the C4 position, in conjunction with a labile fluorine atom at C3 or C5 (if the starting material were 4-amino-3,5-difluoropyridazine), can participate in cyclization reactions with bifunctional reagents to form fused five- or six-membered rings.

Synthesis of Pyrazolo[3,4-d]pyridazines

One common strategy for forming fused systems is the construction of a pyrazole (B372694) ring onto the pyridazine core. For example, derivatives of 5-aminopyrazole can be used to construct pyrazolo[3,4-b]pyridine frameworks. nih.govurl.edu By analogy, 4-aminopyridazines could potentially be used to synthesize pyrazolo[3,4-d]pyridazines. The Vilsmeier-Haack reaction is another method that has been employed for the synthesis of pyrazolo[3,4-d]pyridazin-7(6H)-ones from hydrazone precursors. acs.orgamanote.com

Synthesis of Pyrido[2,3-c]pyridazines and Related Systems

The reaction of aminopyridazines with 1,3-dicarbonyl compounds or their equivalents is a common method for the synthesis of fused pyridopyridazine (B8481360) systems. uminho.pt For instance, the reaction of an aminopyridazine with a malonate derivative could lead to the formation of a fused pyridone ring. The specific regiochemistry of the cyclization would depend on the reaction conditions and the nature of the substituents on both reactants.

Rearrangement reactions involving the pyridazine core itself are less common but can occur under specific conditions, often leading to changes in the ring size or the relative positions of the heteroatoms.

Ring Contraction

While there are no specific reports on the ring contraction of this compound, related nitrogen-containing heterocycles can undergo such transformations. For example, certain pyridinium (B92312) salts have been shown to undergo photo-promoted ring contraction to yield pyrrolidine (B122466) derivatives. researchgate.net These types of reactions, however, typically require specific functionalities and conditions that may not be directly applicable to this compound.

Ring Expansion

Ring expansion of a pyridazine ring is also a rare event. One documented instance involves the oxidation of a 1-aminopyrid-2(1H)-one, which leads to a ring expansion to a pyridazine through a proposed amino-nitrene intermediate, followed by decarbonylation. rsc.org This specific rearrangement is highly dependent on the starting material's structure and is not a general reaction of pyridazines. General strategies for ring expansion often involve the insertion of a carbon or heteroatom into the ring, which can be achieved through various mechanisms, including pinacol-type rearrangements or the opening of a bicyclic intermediate. wikipedia.org

Advanced Spectroscopic Characterization Methodologies for 3,6 Difluoro 4 Pyridazinamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to 3,6-difluoro-4-pyridazinamine provides profound insights into its atomic arrangement and connectivity. researchgate.net

¹H and ¹³C NMR Chemical Shift Analysis for Structural Elucidation

The ¹H and ¹³C NMR spectra are fundamental for mapping the proton and carbon frameworks of a molecule. researchgate.netnih.gov In this compound, the aromatic proton on the pyridazine (B1198779) ring exhibits a characteristic chemical shift influenced by the electronegative fluorine and nitrogen atoms. The amine protons (–NH₂) also produce a distinct signal, the position of which can be sensitive to solvent and concentration.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Nucleus | Chemical Shift (ppm) Range | Key Observations |

| ¹H (Aromatic) | 7.0 - 8.5 | Influenced by adjacent fluorine and nitrogen atoms. |

| ¹H (Amine) | 5.0 - 7.0 | Broad signal, position varies with conditions. |

| ¹³C (C-F) | 150 - 170 | Large downfield shift due to fluorine electronegativity. |

| ¹³C (C-NH₂) | 140 - 150 | Affected by the amino group and ring nitrogens. |

| ¹³C (Aromatic) | 110 - 130 | Chemical shifts determined by position relative to substituents. |

Note: The chemical shift values are approximate and can vary based on the solvent and specific derivative.

¹⁹F NMR for Fluorine Environment Characterization

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for characterizing this compound. wikipedia.orgslideshare.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a direct probe of the fluorine atoms' surroundings. biophysics.orgnih.gov

In this compound, the two fluorine atoms are in non-equivalent environments, which should result in two distinct signals in the ¹⁹F NMR spectrum. The coupling between the fluorine nuclei and adjacent protons (H-F coupling) and carbons (C-F coupling) provides additional structural information. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, a common issue in ¹H NMR. wikipedia.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously establish the molecular structure, two-dimensional (2D) NMR experiments are employed. wikipedia.org These techniques reveal correlations between different nuclei, providing a detailed connectivity map. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. epfl.chsdsu.edu For a derivative of this compound, COSY would confirm the connectivity between protons on the pyridazine ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orgcolumbia.edu This is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the molecule. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.educolumbia.edu This experiment is invaluable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by showing correlations across multiple bonds. epfl.chyoutube.com For instance, HMBC can show correlations from the amine protons to carbons in the pyridazine ring.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification

The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: The amine group (–NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-F Stretching: The carbon-fluorine bonds give rise to strong absorption bands in the IR spectrum, usually in the 1000-1400 cm⁻¹ region. The exact frequency can be indicative of the electronic environment.

C=N and C=C Stretching: The pyridazine ring contains both C=N and C=C bonds, which have characteristic stretching vibrations in the 1400-1650 cm⁻¹ range.

Ring Vibrations: The pyridazine ring as a whole has several characteristic "breathing" and deformation modes that appear in the fingerprint region of the spectrum. ias.ac.innih.gov

The combination of IR and Raman spectroscopy is powerful because some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa. spectroscopyonline.com

Structural Assignment through Characteristic Frequencies

The precise frequencies of the vibrational bands can be used for detailed structural assignments, often with the aid of computational frequency calculations. nih.govnih.gov For substituted pyridazine derivatives, the positions of certain bands are sensitive to the nature and position of the substituents. mdpi.com For example, the frequency of the ring breathing mode can be influenced by the mass of the substituents on the ring. ias.ac.in

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |

| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C=N / C=C Ring Stretch | 1400 - 1650 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR (strong) |

| Ring Breathing/Deformation | 700 - 1000 | IR, Raman (often strong) |

| Out-of-plane Bending | 750 - 850 | IR (medium/strong) |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₄H₃F₂N₃), the theoretical exact mass would be a critical piece of data for its unambiguous identification. However, specific HRMS data for this compound is not found in the surveyed literature.

Fragmentation Patterns and Isotopic Abundance Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The analysis of these fragmentation patterns provides valuable information about the compound's structure. For this compound, one would expect to observe fragmentation pathways corresponding to the loss of fluorine, the amino group, or cleavage of the pyridazine ring. The isotopic abundance pattern, particularly the M+1 and M+2 peaks arising from the natural abundance of ¹³C and ¹⁵N, would further corroborate the elemental composition. Without access to an experimental mass spectrum, a detailed discussion of its specific fragmentation behavior is not possible.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Molecular Conformation and Intermolecular Interactions

A crystal structure would reveal the planarity of the pyridazine ring, the orientation of the amino group, and the specific bond lengths and angles, which are influenced by the presence of the electronegative fluorine atoms. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridazine nitrogens, as well as potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the compound's physical properties and how it interacts with other molecules.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores. For this compound, one would expect to observe absorptions related to the π → π* and n → π* transitions of the pyridazine ring, which would be influenced by the fluoro and amino substituents. Specific λmax values and molar absorptivity data are not available in the reviewed literature.

Absorption Maxima and Molar Absorptivity

The electronic absorption spectrum of a molecule provides a fingerprint of its electronic structure, with the positions and intensities of absorption bands corresponding to specific electronic transitions. For this compound, the absorption maxima (λmax) and molar absorptivity (ε) are key parameters that quantify these transitions. Due to the challenges in isolating and experimentally measuring the spectra of reactive intermediates, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for predicting these properties.

Table 1: Predicted Absorption Maxima (λmax) and Molar Absorptivity (ε) for this compound in Methanol (B129727)

| Predicted λmax (nm) | Predicted ε (L mol⁻¹ cm⁻¹) | Transition Assignment |

| ~280 | ~8,500 | π → π |

| ~350 | ~2,000 | n → π |

This data is representative of typical TD-DFT predictions for this class of compounds and should be considered theoretical.

The predicted spectrum indicates two main absorption bands. A strong absorption around 280 nm is attributed to a π → π* transition, which is characteristic of aromatic systems and involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. A weaker absorption at a longer wavelength, around 350 nm, is assigned to an n → π* transition. This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital. The lower molar absorptivity of the n → π* transition is a common feature, as this transition is often symmetry-forbidden.

Theoretical Basis of Electronic Spectra

The electronic spectrum of this compound is governed by the transitions of electrons between different molecular orbitals. The pyridazine ring, being a nitrogen-containing heterocycle, possesses both π-bonding and non-bonding (n) electrons. The presence of fluoro and amino substituents significantly influences the energy levels of these orbitals and, consequently, the absorption spectrum.

The primary electronic transitions observed in such systems are π → π* and n → π. The π → π transitions are typically of high energy (occur at shorter wavelengths) and are intense, as they are symmetry-allowed. These transitions are associated with the delocalized π-electron system of the aromatic ring. The n → π* transitions, originating from the lone pair electrons on the nitrogen atoms, are of lower energy (occur at longer wavelengths) and are generally less intense because of poor spatial overlap between the n and π* orbitals, making them formally symmetry-forbidden.

The substitution pattern on the pyridazine ring plays a crucial role in modulating these transitions. The two fluorine atoms at positions 3 and 6 are strong electron-withdrawing groups due to their high electronegativity. This has a stabilizing effect on both the σ and π orbitals. Conversely, the amino group at position 4 is a strong electron-donating group through resonance, which raises the energy of the highest occupied molecular orbital (HOMO).

This "push-pull" electronic arrangement, with electron-donating and electron-withdrawing groups on the same aromatic ring, can lead to intramolecular charge transfer (ICT) character in the electronic transitions. The amino group acts as the donor and the electron-deficient pyridazine ring, further activated by the fluorine atoms, acts as the acceptor. This ICT character can influence the energy and intensity of the absorption bands.

Computational studies, such as those employing TD-DFT, are vital for dissecting the nature of these electronic transitions. mdpi.com By calculating the molecular orbitals and their energy levels, it is possible to assign the observed or predicted absorption bands to specific electronic excitations. researchgate.net For instance, analysis of the molecular orbitals involved in the transition can confirm the π → π* or n → π* nature and can also reveal the extent of charge transfer. The accuracy of these computational predictions is highly dependent on the chosen functional and basis set, and validation against experimental data for related compounds is often necessary to ensure reliability. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in providing insights into the geometric and electronic properties of molecules like this compound.

Geometry Optimization and Electronic Structure Analysis

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C3-F | 1.34 |

| C6-F | 1.34 |

| C4-N(amino) | 1.36 |

| N1-N2 | 1.33 |

| C3-C4 | 1.40 |

| C4-C5 | 1.39 |

| C5-C6 | 1.40 |

| Bond Angles (°) ** | |

| F-C3-C4 | 118.0 |

| F-C6-C5 | 118.0 |

| N(amino)-C4-C3 | 121.0 |

| N(amino)-C4-C5 | 119.0 |

| C3-C4-C5 | 120.0 |

| Dihedral Angles (°) ** | |

| F-C3-C4-N(amino) | 180.0 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar fluorinated and aminated pyridazine systems based on computational studies. They are not based on a direct published study of this compound.

Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridazine ring, reflecting the electron-donating nature of the amino substituent. Conversely, the LUMO is likely to be distributed over the electron-deficient pyridazine ring, particularly the carbon atoms bonded to the electronegative fluorine atoms. The HOMO-LUMO gap can be used to predict the molecule's reactivity in various chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and based on typical DFT calculations for analogous heterocyclic compounds. They are not derived from a specific study on this compound.

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can also be employed to predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, ¹⁵N) provide valuable information about the chemical environment of each nucleus. The calculated chemical shifts, after appropriate scaling, can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the identification of characteristic vibrational modes, such as the N-H stretching of the amino group, C-F stretching, and the ring vibrations of the pyridazine core.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This method provides information about the electronic transitions between molecular orbitals, helping to understand the photophysical properties of the molecule. The calculated maximum absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra.

Ab Initio Methods and Semi-Empirical Calculations

While DFT is widely used, other computational methods, such as ab initio and semi-empirical calculations, also offer valuable perspectives.

Basis Set Selection and Methodological Considerations

The choice of basis set is a critical aspect of any quantum chemical calculation. Basis sets are sets of mathematical functions used to build molecular orbitals. For molecules containing fluorine, it is important to use basis sets that can adequately describe the polarization of the electron density, such as Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The inclusion of diffuse functions (+) is often necessary for accurately describing anions and systems with lone pairs, while polarization functions ( or (d,p)) are crucial for representing the non-spherical nature of electron clouds in molecules.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, especially for smaller molecules. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules, though with a trade-off in accuracy.

Comparative Studies of Different Computational Approaches

Comparing the results obtained from different computational methods (DFT, ab initio, and semi-empirical) can provide a more comprehensive understanding of the electronic structure and properties of this compound. Such comparative studies can help to assess the reliability of the theoretical predictions and to choose the most appropriate method for a given scientific question. For instance, while DFT might be sufficient for geometry optimization and electronic structure analysis, more accurate methods like MP2 or CCSD(T) might be necessary for calculating precise interaction energies or reaction barriers.

By systematically applying these computational tools, a detailed theoretical profile of this compound can be constructed, providing valuable insights that can guide future experimental work in the development of new therapeutic agents or functional materials.

Computational and Theoretical Investigations of 3,6 Difluoro 4 Pyridazinamine

Computational chemistry provides a powerful lens through which the intrinsic properties and reactivity of molecules like 3,6-Difluoro-4-Pyridazinamine can be understood at an electronic level. Theoretical investigations offer insights that are often difficult or impossible to obtain through experimental means alone. This section delves into the computational approaches used to model and predict the behavior of this fluorinated pyridazine (B1198779) derivative.

3,6 Difluoro 4 Pyridazinamine As a Key Synthetic Intermediate

Scaffold for Novel Heterocyclic Systems Synthesis

The pyridazine (B1198779) core is a significant pharmacophore in medicinal chemistry, and the presence of fluorine atoms and an amino group on the 3,6-difluoro-4-pyridazinamine ring provides a rich platform for chemical modifications. nih.gov

Construction of Fused Pyridazine Derivatives

The synthesis of fused heterocyclic compounds often relies on the strategic functionalization of a core scaffold. While direct examples utilizing this compound are not extensively documented in publicly available literature, the general reactivity of aminopyridazines suggests several potential pathways for the construction of fused systems. The amino group can act as a nucleophile in cyclization reactions with appropriate bifunctional electrophiles. For instance, reaction with α,β-unsaturated ketones or esters could lead to the formation of pyridopyrimidine derivatives. Similarly, condensation with diketones or their equivalents can pave the way for the synthesis of other fused heterocycles. The fluorine atoms, being good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, offer additional handles for annulation strategies, allowing for the sequential construction of fused rings. General methods for synthesizing fused pyridazines often involve the cyclization of appropriately substituted pyridazine precursors. nih.govnih.govuminho.pt

Formation of Spiro and Bridged Systems

The development of spirocyclic and bridged heterocyclic systems is a growing area of interest in medicinal chemistry due to their conformational rigidity and three-dimensional character. The inherent reactivity of this compound presents theoretical opportunities for its incorporation into such complex scaffolds. For example, the amino group could be part of a linker that connects to another ring system, or the pyridazine ring itself could be functionalized to participate in intramolecular cyclizations leading to bridged architectures. While specific examples are not readily found in the literature, the principles of scaffold-oriented synthesis suggest that with the appropriate reaction partners and conditions, this compound could serve as a valuable starting point for these intricate structures. h1.coresearchgate.net

Precursor for Advanced Organic Materials Research (Excluding Biological Materials)

The unique electronic nature of the pyridazine ring, combined with the influence of fluorine substituents, makes this compound an intriguing candidate for the synthesis of advanced organic materials with tailored properties.

Building Blocks for Polymers and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and electronics. mdpi.comnih.govrsc.org The synthesis of COFs typically involves the condensation of multitopic building blocks. Pyridine-based COFs have been successfully synthesized and have shown excellent performance in various applications. nih.govrsc.orgnih.gov

Given its diamine-like nature (considering the potential for the amino group and the reactivity of the fluorine atoms), this compound could theoretically serve as a monomer in the synthesis of nitrogen-rich polymers or COFs. For instance, condensation reactions of the amino group with polyaldehydes or polycarboxylic acids could lead to the formation of polyimines or polyamides. Furthermore, the displacement of the fluorine atoms by other multitopic nucleophiles could also be a viable strategy for polymerization. The incorporation of the electron-deficient pyridazine ring and fluorine atoms into the polymer backbone would be expected to influence the material's electronic properties and thermal stability.

Table 1: Potential Polymerization Reactions Involving this compound

| Monomer 1 | Monomer 2 (Example) | Polymer Type (Potential) |

| This compound | Terephthalaldehyde | Polyimine |

| This compound | Adipoyl chloride | Polyamide |

| This compound | 1,3,5-Tris(4-aminophenyl)benzene | Nitrogen-rich Polymer |

Components in Optoelectronic Materials (Focus on chemical synthesis, not device performance)

The development of new π-conjugated materials is crucial for advancing optoelectronic technologies. rsc.org Pyridazine and other diazine-containing molecules have been investigated for their interesting electronic and optical properties. mdpi.comconsensus.appiiste.org The electron-withdrawing nature of the pyridazine ring can be beneficial for creating materials with low-lying LUMO levels, which is desirable in many organic electronic devices.

The synthesis of optoelectronic materials often involves cross-coupling reactions to extend the π-conjugation. While specific examples involving this compound are scarce, its structure suggests it could be a valuable precursor. The fluorine atoms could be displaced via nucleophilic aromatic substitution with various chromophores, or the amino group could be used as an anchoring point for further functionalization. Suzuki-Miyaura cross-coupling reactions are a common method for synthesizing pyridazine derivatives with tailored optical and electronic properties. mdpi.com The synthesis of such materials would focus on the chemical transformations that enable the creation of extended π-systems incorporating the difluoropyridazinamine core.

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create structurally diverse libraries of molecules from a common starting material, which is a powerful approach in drug discovery. nih.govresearchgate.net The multiple and distinct reactive sites on this compound make it an excellent candidate for DOS strategies.

The amino group can undergo a wide range of reactions, including acylation, alkylation, and arylation, to introduce a variety of substituents. Simultaneously or sequentially, the two fluorine atoms can be selectively displaced by different nucleophiles under varying reaction conditions. This orthogonal reactivity allows for the rapid generation of a large number of analogues with diverse substitution patterns around the pyridazine core. For example, one could envision a synthetic route where the amino group is first protected, followed by the sequential substitution of the two fluorine atoms with different nucleophiles, and finally, deprotection and derivatization of the amino group. This approach would lead to a library of trisubstituted pyridazine derivatives with high structural diversity.

Library Generation from a Central Pyridazine Core

The generation of chemical libraries from a central core is a common strategy in drug discovery to rapidly synthesize a multitude of related compounds for biological screening. While methods for creating libraries from pyridazine cores, such as using 4-bromo-pyridazine-3,6-dione, have been reported, there is no specific information available on the use of this compound for this purpose. The reactivity of the C-F bonds towards nucleophilic substitution would, in principle, allow for the introduction of a wide variety of substituents, making it a theoretically suitable candidate for library synthesis.

Exploration of Chemical Space using this compound

The exploration of chemical space involves creating structurally diverse molecules to probe new areas of biological activity. The difunctional nature of this compound (with both fluoro and amino groups) provides opportunities for divergent synthesis, a key approach in exploring chemical space. By selectively reacting at either the fluorine or the amine positions, a wide array of structurally distinct molecules could be generated from this single starting material. Nevertheless, published research providing concrete examples of such explorations using this specific compound is not available.

Stereoselective Transformations Leveraging this compound Reactivity

Stereochemistry is a critical aspect of drug design, and the development of stereoselective transformations is a major focus of modern synthetic chemistry. The potential for this compound to participate in or influence stereoselective reactions has not been documented.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules with a high degree of stereochemical purity. While there are numerous examples of asymmetric syntheses involving various heterocyclic cores, no studies have been found that utilize this compound as a key intermediate or starting material in the asymmetric synthesis of more complex chiral molecules. The development of methods for the enantioselective functionalization of the pyridazine ring in this compound could be a future area of research.

Chiral Auxiliary or Catalyst Applications

In some cases, a chiral molecule can be used as an auxiliary or a catalyst to induce stereoselectivity in a reaction. The pyridazine scaffold has been incorporated into chiral ligands for metal-catalyzed reactions. nih.gov However, there is no evidence to suggest that this compound has been developed or utilized as a chiral auxiliary or as a precursor to a chiral catalyst.

Future Directions and Emerging Research Avenues in 3,6 Difluoro 4 Pyridazinamine Chemistry

Novel Synthetic Methodologies and Process Intensification

The development of efficient and sustainable synthetic routes is paramount for the widespread utilization of 3,6-Difluoro-4-pyridazinamine. Current research emphasizes the move away from traditional batch processes towards more intensified and continuous manufacturing. cetjournal.it Process intensification, a key concept in modern chemical engineering, aims to create safer, more efficient, and environmentally friendly production methods. cetjournal.ittue.nl This involves reducing reactor volumes, minimizing solvent usage, and enhancing heat and mass transfer. cetjournal.itwur.nl

For pyridazine (B1198779) synthesis in general, microwave-assisted organic synthesis has been shown to offer advantages such as shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govnih.gov The application of these techniques to the synthesis of this compound could lead to significant process improvements. Furthermore, the development of novel catalytic systems, including recyclable and green catalysts, is a critical area of investigation for producing pyridazines under mild conditions. nih.govrsc.org

Exploration of Unconventional Reactivity Modes

Understanding and harnessing the unique reactivity of the this compound core is crucial for expanding its synthetic utility. The presence of two fluorine atoms significantly influences the electron distribution within the pyridazine ring, opening avenues for unconventional reactivity. For instance, regioselective synthesis of pyridazines can be achieved through inverse-electron-demand Diels-Alder reactions. rsc.org Exploring such reactions with this compound as a dienophile or diene component could lead to the discovery of novel chemical transformations.

Additionally, the development of methods for the regioselective functionalization of the pyridazine ring is a key research focus. researchgate.net Techniques such as palladium-catalyzed cross-coupling reactions have proven effective for the synthesis of substituted pyridazines and could be adapted for the selective modification of this compound. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing. chimia.chdntb.gov.ua Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for seamless integration of reaction and purification steps. dntb.gov.uanih.gov The development of continuous flow processes for the synthesis of this compound would enable on-demand production and facilitate rapid optimization of reaction conditions. rsc.org

Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery and optimization of new reactions and molecules. chimia.chrsc.org These platforms can perform a large number of experiments in a short period, generating vast datasets that can be used to train predictive models for reaction outcomes. rsc.org Applying these technologies to the chemistry of this compound could significantly expedite the exploration of its chemical space and the identification of new derivatives with desired properties.

Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring

The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms and optimizing process parameters. Advanced spectroscopic and analytical techniques play a crucial role in this regard. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide detailed information about the progress of a reaction, including the formation of intermediates and byproducts. researchgate.netnih.gov

The development of in situ monitoring techniques for the synthesis of this compound would provide valuable insights into its formation and reactivity. This data can be used to develop more robust and efficient synthetic protocols.

Synergistic Approaches between Computational and Experimental Chemistry

The combination of computational modeling and experimental studies offers a powerful approach to understanding and predicting chemical phenomena. nih.gov Density functional theory (DFT) calculations, for example, can be used to predict the geometric and electronic properties of molecules, as well as to elucidate reaction mechanisms. researchgate.net

In the context of this compound, computational studies can be employed to:

Predict its reactivity towards various reagents.

Design novel synthetic routes.

Understand the impact of fluorine substitution on its properties. nih.gov

The insights gained from computational studies can then be used to guide experimental work, leading to a more efficient and targeted research process.

Potential for New Material Applications Beyond Current Scope (Strictly Non-Biological)

While much of the research on pyridazine derivatives has focused on their biological activity, there is growing interest in their potential for non-biological material applications. dntb.gov.uanih.gov The unique electronic and structural properties of the pyridazine ring, particularly when functionalized with fluorine atoms, make it an attractive building block for the design of novel materials.

Potential non-biological applications for materials derived from this compound could include:

Organic electronics: The electron-deficient nature of the difluoropyridazine core could be exploited in the design of n-type organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

High-energy materials: The nitrogen-rich pyridazine ring, combined with the energetic contribution of fluorine atoms, suggests potential for the development of new energetic materials.

Polymers and advanced materials: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, and specific optical or electronic properties.

Further research is needed to explore these and other potential applications, moving beyond the traditional focus on medicinal chemistry.

Green and Sustainable Innovations in Pyridazine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. nih.govresearchgate.net For pyridazine synthesis, this translates to the development of methods that minimize waste, reduce the use of hazardous substances, and utilize renewable resources. rsc.org

Key areas for green innovation in the synthesis of this compound include: